molecular formula C18H24N4O3 B6708985 N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

Cat. No.: B6708985
M. Wt: 344.4 g/mol
InChI Key: FYSYIENWJVYWLQ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-14-6-4-5-7-15(14)20(2)16(13)10-19-18(24)22-11-17(23)21(12-22)8-9-25-3/h4-7H,8-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYIENWJVYWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CNC(=O)N3CC(=O)N(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles . The indole core is then alkylated using appropriate alkyl halides under basic conditions . The final step involves the formation of the imidazolidine ring through a cyclization reaction with suitable reagents .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, reaction time, and the use of catalysts. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the imidazolidine ring can lead to the formation of dihydroimidazolidine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroimidazolidine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the imidazolidine ring may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethylindol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the imidazolidine ring differentiates it from other indole derivatives, potentially enhancing its bioactivity and stability .

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